molecular formula C8H12N2O B15329136 [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B15329136
M. Wt: 152.19 g/mol
InChI Key: STFOJXJXQZZFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1-Methylcyclopropyl)-1H-pyrazol-5-yl]methanol (CAS: 1171921-06-4) is a heterocyclic compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.196 g/mol. Its structure features a pyrazole ring substituted at the 3-position with a 1-methylcyclopropyl group and a hydroxymethyl group at the 5-position.

The compound’s synthesis, as reported by LookChem, involves efficient methods leveraging cyclopropane-containing precursors, though specific reaction conditions remain proprietary . Its structural rigidity, conferred by the cyclopropane moiety, may enhance metabolic stability compared to non-cyclopropyl analogs, making it a candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring . The specific conditions, such as the choice of solvent, temperature, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The exact methods used in industrial settings are often proprietary and tailored to the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the substituents.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanal or [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]carboxylic acid.

Scientific Research Applications

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol with three related pyrazole derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
This compound C₈H₁₂N₂O 1-Methylcyclopropyl, hydroxymethyl 152.196 Hydroxyl, cyclopropane
5-Amino-3-hydroxy-1H-pyrazole derivatives C₄H₅N₃O Amino, hydroxy 111.10 Amino, hydroxyl
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one C₂₀H₁₉N₃O Cyclopropylamino, phenyl, ketone 317.39 Ketone, cyclopropylamino
(1H-Pyrazol-3-yl)methanol C₄H₆N₂O Hydroxymethyl 98.10 Hydroxyl

Key Observations :

Substituent Complexity: The target compound’s 1-methylcyclopropyl group introduces steric hindrance and rigidity absent in simpler analogs like (1H-pyrazol-3-yl)methanol .

Functional Groups: The hydroxyl group in the target compound and (1H-pyrazol-3-yl)methanol enables hydrogen bonding, while the ketone in the pyrazol-5-one derivative () alters polarity and reactivity .

Reactivity Insights :

  • The target compound’s hydroxyl group may undergo esterification or oxidation, similar to (1H-pyrazol-3-yl)methanol .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound and (1H-pyrazol-3-yl)methanol facilitates crystal packing, as seen in SHELX-refined structures (e.g., ’s pyrazol-5-one derivative) .
  • Solubility: The amino and hydroxyl groups in ’s derivatives enhance aqueous solubility, whereas the target compound’s hydrophobicity (due to cyclopropane) may limit solubility .
  • Thermal Stability: The cyclopropane ring’s strain energy could lower thermal stability compared to non-cyclopropyl analogs .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-8(2-3-8)7-4-6(5-11)9-10-7/h4,11H,2-3,5H2,1H3,(H,9,10)

InChI Key

STFOJXJXQZZFCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NNC(=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.